2-(4-Chlorophenyl)-2-fluoropropanoic acid
Description
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13) |
InChI Key |
YSNNQTPQDBQRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-fluoropropanoic acid typically involves the introduction of the 4-chlorophenyl and fluorine groups onto a propanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with a fluorinated propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of peroxy acids or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
Scientific Research Applications
- Synthesis of Chiral Compounds :
- 2-(4-Chlorophenyl)-2-fluoropropanoic acid is used in the preparation of chiral 2-aryl-2-fluoropropanoic acids . A new method has been reported for the production of these chiral compounds using kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids .
- The kinetic resolution involves using bis(α-naphthyl)methanol [(α-Np)2CHOH] as an achiral alcohol, pivalic anhydride (Piv2O) as a coupling agent, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst . This method allows for the creation of optically active carboxylic acids and corresponding esters with high enantiomeric excesses .
- Pharmaceutical Chemistry :
- Organic Synthesis :
- Study of Pyrazole Derivatives:
- This compound may be used in the synthesis of pyrazole derivatives, which are a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazole derivatives have applications as antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The presence of the 4-chlorophenyl and fluorine groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following compounds are structurally related to 2-(4-chlorophenyl)-2-fluoropropanoic acid:
*Estimated based on substituent effects; fluorine's electronegativity lowers pKa compared to non-fluorinated analogs.
Key Observations:
- Fluorine Substitution: The presence of fluorine in this compound enhances acidity (lower pKa) compared to its non-fluorinated analog, 2-(4-chlorophenyl)propanoic acid. This is due to fluorine’s electron-withdrawing effect stabilizing the deprotonated form .
- Positional Isomerism: 2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid has fluorine at the ortho position, which may alter ring electronics and intermolecular interactions compared to the para-substituted target compound .
Biological Activity
2-(4-Chlorophenyl)-2-fluoropropanoic acid is an organic compound notable for its potential biological activities, particularly as an anti-inflammatory agent. Its structural characteristics, including the presence of fluorine and chlorine substituents, suggest significant interactions with biological targets, especially in the context of non-steroidal anti-inflammatory drugs (NSAIDs).
The molecular formula for this compound is C10H10ClF, indicating a complex structure that allows for various chemical transformations. The compound's reactivity is primarily attributed to its functional groups, which facilitate interactions with enzymes and receptors in biological systems.
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition is crucial for reducing pain and inflammation associated with conditions like arthritis. The compound's structural similarity to established NSAIDs positions it as a candidate for further therapeutic exploration .
Anti-Inflammatory Properties
The primary biological activity attributed to this compound is its anti-inflammatory effect. Studies have shown that compounds with similar structures exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which is pivotal in the inflammatory response.
Binding Affinity Studies
Interaction studies have demonstrated that this compound has a notable binding affinity for various biological targets. These studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically.
Synthesis and Characterization
A new method for synthesizing chiral 2-aryl-2-fluoropropanoic acids has been developed, showcasing the compound's potential as a chiral building block in drug synthesis. This method employs enantioselective esterification techniques that enhance the yield and purity of the desired compounds .
Comparative Analysis
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoropropionic Acid | Fluorine at the second carbon | Simpler structure; less sterically hindered |
| 2-(4-Bromophenyl)-2-fluoropropanoic Acid | Bromine instead of chlorine | Different halogen may affect biological activity |
| 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid | Two fluorines on the second carbon | Increased lipophilicity; potential for different interactions |
| 3-(4-Chlorophenyl)-3-fluoropropanoic Acid | Chlorine at position three | Altered position may influence receptor binding |
Pharmacokinetics and Efficacy
Modifications to the structure of this compound can significantly influence its pharmacokinetic properties and biological efficacy. Research indicates that variations in halogen substituents can alter absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
